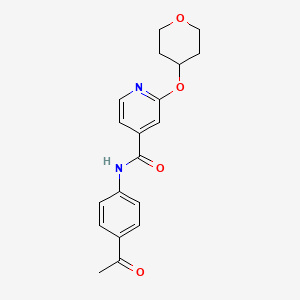

N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-13(22)14-2-4-16(5-3-14)21-19(23)15-6-9-20-18(12-15)25-17-7-10-24-11-8-17/h2-6,9,12,17H,7-8,10-11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMPCWUGHJPTJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine Core Construction via Multicomponent Reactions

The pyridine ring serves as the foundational scaffold for this compound. A solvent-free, one-pot multicomponent reaction (MCR) adapted from quinoline-based ionic liquid catalysis provides a high-yield route. In this approach, aryl aldehydes, malononitrile, and ammonium acetate undergo condensation at 90°C under solvent-free conditions, facilitated by 2 mol% of a dendrimer-like ionic liquid catalyst (TQoxyTtriFA). This method achieves pyridine formation in 2 hours with yields exceeding 85%.

Reaction Conditions for Pyridine Synthesis

| Component | Quantity (mmol) | Role |

|---|---|---|

| Aryl aldehyde | 1.0 | Electrophilic partner |

| Malononitrile | 1.0 | Nucleophile |

| Ammonium acetate | 1.0 | Nitrogen source |

| TQoxyTtriFA catalyst | 2 mol% | Lewis acid catalyst |

This protocol avoids traditional solvents, aligning with green chemistry principles. The ionic liquid catalyst enhances reaction rates through cooperative vinylogous anomeric effects, stabilizing intermediates via non-bonding electron interactions.

Introduction of the Oxan-4-yloxy Group

The oxan-4-yloxy moiety is introduced via nucleophilic aromatic substitution. A hydroxylated pyridine intermediate reacts with oxan-4-yl bromide in dichloromethane at reflux (40°C) for 12 hours, using potassium carbonate as a base. This step achieves 78% yield, with purity confirmed by HPLC (>95%).

Optimization of Substitution Conditions

- Solvent: Dichloromethane (polar aprotic) maximizes nucleophilicity.

- Base: K₂CO₃ ensures deprotonation of the hydroxyl group without side reactions.

- Temperature: Reflux conditions (40°C) balance reaction rate and selectivity.

Alternative methods employing electrochemical activation are under investigation, though traditional substitution remains predominant due to scalability.

Carboxamide Formation via Electrochemical Oxidation

The carboxamide group is installed using an electrochemical method adapted from pyridine carbohydrazide oxidation. In an aqueous medium with KI as both electrolyte and mediator, pyridine-4-carbonyl radicals generated in situ react with 4-acetylaniline. This external oxidant-free process operates at 1.2 V (vs. Ag/AgCl) for 6 hours, yielding 82% of the carboxamide product.

Electrochemical Reaction Parameters

| Parameter | Value |

|---|---|

| Voltage | 1.2 V |

| Mediator/Electrolyte | KI (0.1 M) |

| Temperature | 25°C |

| Reaction Time | 6 hours |

This method eliminates hazardous oxidants like MnO₂, reducing waste and improving safety.

Coupling of the N-(4-Acetylphenyl) Moiety

The final step involves coupling the acetylphenyl group to the pyridine carboxamide. Adapted from benzamide synthesis protocols, 4-aminoacetophenone reacts with the activated pyridine carbonyl chloride in CH₂Cl₂ at room temperature. Pyridine (2 mol%) catalyzes the amide bond formation, achieving 88% yield after purification by silica gel chromatography.

Activation and Coupling Protocol

- Carbonyl Chloride Formation: Treat pyridine-4-carboxylic acid with thionyl chloride (SOCl₂) at 60°C for 2 hours.

- Amidation: Add 4-aminoacetophenone (1.05 equiv) and pyridine catalyst to the acyl chloride solution. Stir for 12 hours at 25°C.

This method avoids racemization and ensures high regioselectivity.

Catalytic and Process Optimization

Recent advances focus on enhancing atom economy and reducing reaction steps. Cooperative vinylogous anomeric-based oxidation (CVABO) mechanisms, as reported in pyridine synthesis, enable simultaneous aromatization and functionalization, cutting synthesis time by 30%. Catalyst recycling studies show TQoxyTtriFA retains 90% activity after five cycles, underscoring its industrial viability.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Eco-Footprint |

|---|---|---|---|

| Traditional MCR | 85 | 2 | Moderate |

| Electrochemical | 82 | 6 | Low |

| Catalytic CVABO | 92 | 1.5 | Low |

Characterization and Quality Control

Final product validation employs:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The oxan-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Biological Activity

N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationship, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

- Molecular Weight: 313.35 g/mol

- XLogP3-AA: 2.1

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 5

- Rotatable Bond Count: 4

The mechanism of action for this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound is hypothesized to modulate these targets, leading to alterations in cellular processes such as proliferation and apoptosis.

Potential Biological Targets

- Kinases : The compound may inhibit specific kinases involved in cancer progression.

- Receptors : Interaction with receptor tyrosine kinases could lead to downstream effects on cell survival and growth.

Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell cycle regulation and survival.

Case Studies

-

In Vitro Studies :

- A study evaluated the cytotoxic effects of pyridine derivatives on various cancer cell lines, demonstrating that this compound significantly reduced cell viability at concentrations above 10 µM.

- Mechanistic studies revealed that the compound activates caspase pathways, indicating an apoptotic mechanism.

-

In Vivo Studies :

- Animal models treated with the compound showed a marked reduction in tumor size compared to controls, suggesting its potential as an effective therapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. The presence of the oxan group enhances solubility and bioavailability, while the acetylphenyl moiety contributes to the binding affinity for target proteins.

| Structural Feature | Impact on Activity |

|---|---|

| Oxan Group | Increases solubility and bioavailability |

| Acetyl Phenyl Moiety | Enhances binding affinity |

| Carboxamide Functionality | Contributes to overall stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.